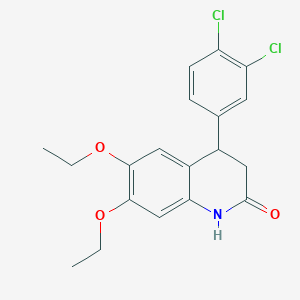

4-(3,4-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3,4-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, also known as DDQ, is a chemical compound widely used in scientific research. DDQ is a versatile reagent that can be used in various chemical reactions, including oxidation, dehydrogenation, and cyclization.

科学的研究の応用

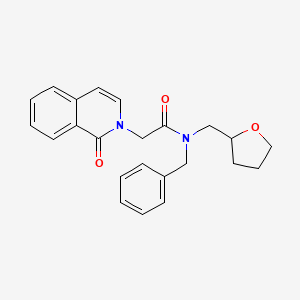

Farnesyl Protein Transferase Inhibition

R115777, a closely related quinolinone derivative, has been identified as a potent and selective inhibitor of farnesyl protein transferase, showcasing significant antitumor effects subsequent to oral administration in mice. This discovery originated from Janssen's ketoconazole and retinoic acid catabolism programs, emphasizing the interest in the Ras prenylation process and leading to the identification of key structural features beneficial for antitumor activity. R115777 is under phase III clinical evaluation, indicating its potential as a therapeutic agent (Venet, End, & Angibaud, 2003).

Novel Schiff Bases and Fluorescent Properties

A series of Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone were synthesized and evaluated for their fluorescent properties. These compounds, characterized by different substituents, have been studied for their potential use in fluorescence applications and in vitro cytotoxicity against human cell lines, indicating their application in both materials science and biomedical research (Trávníček, Buchtík, & Němec, 2014).

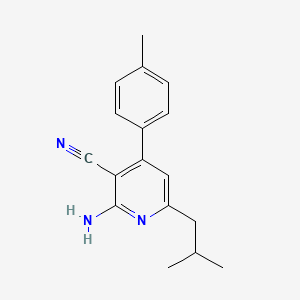

Src Kinase Inhibition

Optimization of 4-phenylamino-3-quinolinecarbonitriles led to the development of potent inhibitors of Src kinase activity, a critical enzyme in cell proliferation and tumor growth. These compounds, through modification of structural features, showed increased inhibition of Src kinase activity and Src-mediated cell proliferation, highlighting their potential in cancer therapy (Boschelli et al., 2001).

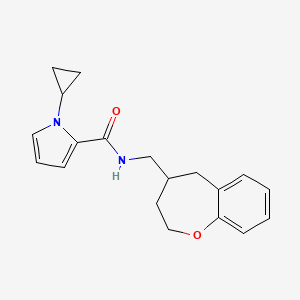

Antipsychotic Drug Development

A derivative of the dopamine autoreceptor agonist OPC-4392, OPC-14597, showed unique properties by acting as a dopamine autoreceptor agonist and having stronger postsynaptic D2 receptor antagonistic activity. This dual action suggests its potential as a novel antipsychotic drug, offering insights into the development of treatments with improved efficacy and reduced side effects for psychiatric disorders (Kikuchi et al., 1995).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(3,4-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2NO3/c1-3-24-17-8-13-12(11-5-6-14(20)15(21)7-11)9-19(23)22-16(13)10-18(17)25-4-2/h5-8,10,12H,3-4,9H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEWAVHJRVMPDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)

![1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide](/img/structure/B5570769.png)

![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)

![1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5570793.png)

![3-methoxy-1-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5570795.png)

![4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5570810.png)

![5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570834.png)